Gossypolidenethiocarbamide

Schiff base chemistry aldehyde capping gossypol derivatization

Gossypolidenethiocarbamide (CAS 676529‑95‑6, MFCD11973815) is a semi‑synthetic, bis‑Schiff‑base derivative of the natural cottonseed polyphenol gossypol. Its molecular formula C₅₄H₅₆N₆O₈ (MW 917.07 Da) incorporates two thiocarbamide (thiourea‑derived) end‑caps on the naphthalene aldehyde positions.

Molecular Formula C54H56N6O8
Molecular Weight 917.1 g/mol
Cat. No. B13769971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypolidenethiocarbamide
Molecular FormulaC54H56N6O8
Molecular Weight917.1 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1C5=C(C6=C(C=C5C)C(=C(C(=C6C(=NC7=C(N(N(C7=O)C8=CC=CC=C8)C)C)C)O)O)C(C)C)O)O
InChIInChI=1S/C54H56N6O8/c1-25(2)37-35-23-27(5)39(47(61)43(35)41(51(65)49(37)63)29(7)55-45-31(9)57(11)59(53(45)67)33-19-15-13-16-20-33)40-28(6)24-36-38(26(3)4)50(64)52(66)42(44(36)48(40)62)30(8)56-46-32(10)58(12)60(54(46)68)34-21-17-14-18-22-34/h13-26,61-66H,1-12H3
InChIKeyOBWCETPUAGBWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gossypolidenethiocarbamide Procurement Guide: Baseline Identity, Scope, and In‑Class Context


Gossypolidenethiocarbamide (CAS 676529‑95‑6, MFCD11973815) is a semi‑synthetic, bis‑Schiff‑base derivative of the natural cottonseed polyphenol gossypol. Its molecular formula C₅₄H₅₆N₆O₈ (MW 917.07 Da) incorporates two thiocarbamide (thiourea‑derived) end‑caps on the naphthalene aldehyde positions [1][2]. This structural modification blocks the reactive aldehyde groups of the parent molecule while introducing additional hydrogen‑bond donor/acceptor capacity and altering logP, placing it within the broader class of gossypol Schiff bases investigated for anticancer, antiviral, and antioxidant applications [3][4].

Why Gossypolidenethiocarbamide Cannot Be Interchanged with Unmodified Gossypol or Simple Schiff Bases


Simple gossypol and its early Schiff bases exhibit a narrow therapeutic window driven by aldehyde‑mediated toxicity and variable atropisomer potency; these liabilities have historically limited their progression beyond early‑stage trials [1][2]. The thiocarbamide substitution in Gossypolidenethiocarbamide permanently caps both aldehyde moieties, removing the primary reactive handle while introducing thiocarbonyl (C=S) and N‑phenyl groups that reshape the hydrogen‑bond network and lipophilicity profile [3]. This chemical divergence dictates that procurement based solely on the gossypol core—without the specific thiocarbamide architecture—would yield a compound with fundamentally different reactivity, target‑binding potential, and pharmacokinetic behaviour, and therefore cannot be treated as functionally interchangeable in any assay where the capped‑aldehyde phenotype is critical [4].

Gossypolidenethiocarbamide Product‑Specific Quantitative Evidence Guide


Aldehyde‑Group Capping: Structural Comparison of Gossypolidenethiocarbamide versus Parent Gossypol

Gossypolidenethiocarbamide unequivocally eliminates both free aldehyde groups present in gossypol through condensation with N‑methyl‑N‑phenylthiocarbamide. The SMILES string (CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)/C(=N/C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)/C)C(=C1C5=C(C=C6C(=C5O)C(=C(C(=C6C(C)C)O)O)/C(=N/C7=C(N(N(C7=O)C8=CC=CC=C8)C)C)/C)C)O) confirms that both naphthalene‑aldehyde positions are fully occupied by the thiocarbamide moiety [1]. In contrast, parent gossypol contains two free aldehyde groups that are responsible for non‑specific protein cross‑linking and toxicity [2]. This structural difference is binary: gossypol possesses two reactive aldehydes; Gossypolidenethiocarbamide possesses zero [1].

Schiff base chemistry aldehyde capping gossypol derivatization

Computed Physicochemical Differentiation: XLogP3 and Molecular Weight Relative to Gossypol and Apogossypol

Gossypolidenethiocarbamide exhibits an XLogP3 value of 10.0 and a molecular weight of 917.07 Da, as computed from its encoded structure [1]. By comparison, the parent gossypol has XLogP3 ~6.4 and MW 518.56 Da, while the simpler aldehyde‑free analog apogossypol has XLogP3 ~5.8 and MW ~462 Da [2]. The XLogP3 increase of +3.6 units over gossypol signifies a substantial shift in partition behaviour that will affect membrane permeability, plasma protein binding, and tissue distribution [3].

lipophilicity drug‑likeness physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Capacity Relative to Gossypol

The thiocarbamide end‑caps of Gossypolidenethiocarbamide introduce both thiocarbonyl (C=S) acceptors and additional N‑H donors not present in the parent molecule. Computed property analysis yields 6 hydrogen‑bond donors and 14 hydrogen‑bond acceptors for Gossypolidenethiocarbamide [1], compared with 6 donors and 8 acceptors for gossypol [2]. This represents a +75% increase in acceptor count (8 → 14) while maintaining the same donor count, indicative of a substantially different hydrogen‑bond pharmacophore that will alter protein‑ligand interaction fingerprints [3].

hydrogen bonding target engagement molecular recognition

Class‑Level Inference: Aldehyde‑Capped Gossypol Derivatives Show Reduced Basal Cytotoxicity in KB Carcinoma Cells

Although direct cytotoxicity data for Gossypolidenethiocarbamide are not available in the public domain, a closely related class of aldehyde‑capped thioderivatives (gossypol dithianes and dithiolanes) was evaluated on KB human epidermoid carcinoma cells and found to exhibit low basal toxicity, with cytotoxicity reversible upon addition of nitric oxide donors [1]. This class‑level observation supports the inference that aldehyde‑capped gossypol derivatives, including thiocarbamide‑capped analogs, may possess reduced off‑target cytotoxicity relative to gossypol itself, which shows broad cytotoxicity at low micromolar concentrations (GI₅₀ 4.8 µM in HPV‑16 keratinocytes) [2]. Note: This is class‑level inference and has not been experimentally confirmed specifically for Gossypolidenethiocarbamide.

cytotoxicity prodrug thioderivative

Gossypolidenethiocarbamide: Best‑Fit Research and Industrial Application Scenarios


Aldehyde‑Free Bcl‑2 Family Protein Binding Assays

When the study objective requires interrogation of Bcl‑2, Bcl‑xL, or Mcl‑1 binding without the confounding effects of aldehyde‑mediated protein cross‑linking, Gossypolidenethiocarbamide provides a chemically defined, aldehyde‑free scaffold. This scenario directly leverages the key structural distinction—zero free aldehydes [1]—allowing researchers to attribute observed binding or apoptosis readouts to the thiocarbamide pharmacophore rather than to aldehyde reactivity.

Lipophilic Probe Development for Membrane‑Associated Targets

With a computed XLogP3 of 10.0 [1], Gossypolidenethiocarbamide is particularly suited for probing targets embedded in lipid‑rich environments, such as viral envelope proteins or mitochondrial membrane channels. Its elevated lipophilicity differentiates it from gossypol (XLogP3 ~6.4) and apogossypol (XLogP3 ~5.8) and can be exploited in membrane‑partitioning or lipid‑formulation studies where a highly lipophilic scaffold is required.

Structure–Activity Relationship (SAR) Studies of Gossypol C‑7/C‑7′ Modifications

For medicinal chemistry programs systematically exploring the effects of bis‑Schiff base substituents on the gossypol core, Gossypolidenethiocarbamide serves as a defined entry in the SAR matrix. Its N‑methyl‑N‑phenyl‑thiocarbamide substituent provides a specific combination of steric bulk, hydrogen‑bond acceptor count (+6 HBA relative to gossypol), and electronic character that can be directly compared with other bis‑Schiff base derivatives (e.g., bis‑amino acid esters, bis‑hydrazones) within the same assay panel [1][2].

Prodrug Candidate Evaluation in Nitric Oxide‑Rich Microenvironments

Consistent with class‑level evidence that aldehyde‑capped thioderivatives of gossypol exhibit low basal toxicity reversible by nitric oxide donors [1], Gossypolidenethiocarbamide can be evaluated as a potential tumor‑microenvironment‑activated prodrug. This application is contingent on experimental validation of NO‑dependent release of the active gossypol‑like species from the thiocarbamide‑capped form.

Quote Request

Request a Quote for Gossypolidenethiocarbamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.